2-Hydroxyhexanedioic acid
Overview
Description
2-Hydroxyadipic acid is a hydroxy-dicarboxylic acid formed by the reduction of 2-ketoadipic acid . . This compound is significant in various biochemical processes and has been studied for its role in metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyadipic acid can be synthesized through the reduction of 2-ketoadipic acid . Another method involves the oxidation of 2-hydroxycyclohexanone using heteropolyacids as catalysts and oxygen as the oxidant . The highest yield of 2-hydroxyadipic acid in this method was achieved using H4PVW11O40 as the catalyst .
Industrial Production Methods: Industrial production methods for 2-hydroxyadipic acid are not extensively documented. the methods mentioned above can be scaled up for industrial applications, particularly the catalytic oxidation process which can be optimized for higher yields.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyadipic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Catalysts like heteropolyacids and oxygen as the oxidant.
Reduction: Reduction of 2-ketoadipic acid.
Major Products Formed: The major product formed from the oxidation of 2-hydroxycyclohexanone is 2-hydroxyadipic acid . Reduction of 2-ketoadipic acid also yields 2-hydroxyadipic acid .
Scientific Research Applications
2-Hydroxyadipic acid has several scientific research applications:
Mechanism of Action
2-Hydroxyadipic acid exerts its effects through its role in metabolic pathways. It is formed by the reduction of 2-ketoadipic acid and can act as an acidogen and a metabotoxin when present in high levels . As an acidogen, it induces acidosis, which can have multiple adverse effects on organ systems .
Comparison with Similar Compounds
- Adipic acid
- 2-Ketoadipic acid
- 2-Aminohexanedioic acid
Comparison: 2-Hydroxyadipic acid is unique due to its hydroxy group, which differentiates it from adipic acid and 2-ketoadipic acid . This hydroxy group allows it to participate in different chemical reactions and metabolic pathways, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-hydroxyhexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTXIFWBPRRYOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864823 | |
Record name | 2-Hydroxyhexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Hydroxyadipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000321 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18294-85-4 | |
Record name | 2-Hydroxyadipic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18294-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyadipic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018294854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyhexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20864823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxyhexanedioic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R89QH9TSX6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hydroxyadipic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000321 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-hydroxyadipic acid (2-HAA) in the field of material science?
A1: While the provided research articles do not focus on material science applications of 2-HAA, its dicarboxylic acid structure suggests potential as a monomer for polyester production []. Further research is needed to explore this possibility and assess its properties compared to existing alternatives.
Q2: Can 2-hydroxyadipic acid be used as a biomarker for any specific diseases?
A2: Yes, research indicates that 2-hydroxyadipic acid can serve as a potential adjunct biomarker for disorders affecting iron-sulfur cluster assembly and lipoic acid biosynthesis []. Elevated levels of 2-hydroxyadipic acid have been observed in patients with FDX2-related mitochondrial disorder, alongside other biochemical abnormalities []. Additionally, it's noted as a byproduct of lysine degradation, potentially indicating 2-oxoadipate dehydrogenase deficiency, an underappreciated issue in Dihydrolipoamide dehydrogenase deficiency (DLDD) [].
Q3: Can you describe a method for producing 2-hydroxyadipic acid from renewable sources?
A4: Yes, 2-hydroxyadipic acid can be produced through the oxidation of 2-hydroxycyclohexanone, a compound obtainable from both petroleum and biomass sources []. This oxidation reaction utilizes heteropolyacids as catalysts and molecular oxygen as the oxidant []. Further research exploring catalyst optimization and reaction conditions could lead to more efficient and sustainable production methods.
Q4: What analytical techniques are used to identify and quantify 2-hydroxyadipic acid?
A6: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are two techniques employed to identify and quantify 2-hydroxyadipic acid in biological samples [, ]. These techniques offer high sensitivity and selectivity, allowing for the detection and measurement of even trace amounts of the compound.
Q5: Are there any known enzymatic reactions involving 2-hydroxyadipic acid?
A7: While not directly involving 2-hydroxyadipic acid, research highlights the substrate specificity of 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum, an enzyme involved in glutamate fermentation []. This enzyme can catalyze the dehydration of (R)-2-hydroxyadipoyl-CoA to 2-hexenedioyl-CoA, an unsaturated precursor to adipic acid []. This finding suggests a potential enzymatic route for 2-hydroxyadipic acid conversion.
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